

Technical Guide: 2-Acetamido-5-fluorobenzoic Acid (CAS 49579-56-8)

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Compound of Interest

Compound Name: 2-Acetamido-5-fluorobenzoic acid

Cat. No.: B1302053

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetamido-5-fluorobenzoic acid** (CAS 49579-56-8), a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential applications as a key building block in drug discovery and development. The strategic incorporation of a fluorine atom and an acetamido group onto the benzoic acid scaffold makes this molecule a valuable intermediate for creating novel therapeutic agents.

Physicochemical Properties

2-Acetamido-5-fluorobenzoic acid is an off-white solid organic compound. The presence of both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxylic oxygens), along with the lipophilic fluorine atom, imparts a unique combination of properties relevant to its solubility and potential biological interactions.^[1]

A summary of its key physicochemical data is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	49579-56-8	[2][3]
Molecular Formula	C ₉ H ₈ FNO ₃	[2][3]
Molecular Weight	197.17 g/mol	[2]
Melting Point	195 °C	[2]
Boiling Point	413.8 °C	[2]
Density	1.415 g/cm ³	[2]
Appearance	Solid, Off-white powder	[3]
Synonyms	N-Acetyl-5-fluoroanthranilic acid, 2-(acetylamino)-5-fluorobenzoic acid	[3]
Solubility	Soluble in polar organic solvents	[1]

Synthesis and Purification

The synthesis of **2-Acetamido-5-fluorobenzoic acid** is typically achieved through the N-acetylation of its precursor, 2-amino-5-fluorobenzoic acid. The precursor itself can be synthesized via several established routes. Below are detailed experimental protocols for a complete synthetic pathway.

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid

This protocol is based on a multi-step synthesis starting from 4-fluoroaniline.[1][4]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

- Prepare Solution A: In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 18.2 g of chloral hydrate in 400 mL of water.

- Prepare Solution B: In a separate beaker, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear, yellow solution is obtained.
- Reaction: Heat Solution A in an oil bath. Add Solution B to the flask. An immediate formation of a white flocculent precipitate will be observed.
- Reflux: Raise the temperature to reflux and maintain for 2 hours.
- Isolation: Cool the reaction mixture and filter the precipitate. The resulting crude product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione

- In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C.
- Slowly add 22.2 g of the dried product from Step 1.
- Increase the temperature to 85-90°C and maintain for 20 minutes.
- Carefully pour the hot reaction solution into a beaker containing crushed ice, which will cause an orange-red solid to precipitate.
- Filter the solid and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[\[4\]](#)

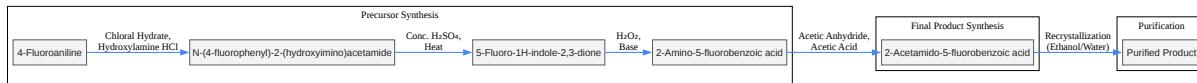
Step 3: Oxidative Cleavage to 2-amino-5-fluorobenzoic acid

- The 5-fluoro-1H-indole-2,3-dione is then oxidized using hydrogen peroxide under alkaline conditions to yield the final precursor, 2-amino-5-fluorobenzoic acid.[\[4\]](#)
- Purification can be achieved by recrystallization from hot water or an appropriate organic solvent.[\[1\]](#)

Experimental Protocol: N-Acetylation to 2-Acetamido-5-fluorobenzoic acid

This is a representative protocol for the N-acetylation of an aminobenzoic acid derivative.

- Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-fluorobenzoic acid in 100 mL of glacial acetic acid.
- Acetylation: While stirring, slowly add 1.2 equivalents of acetic anhydride to the solution at room temperature.
- Reaction: Heat the mixture to 80-90°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Precipitation: After the reaction is complete, cool the flask in an ice bath. Slowly add 100 mL of cold water to the stirred solution to precipitate the product.
- Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure **2-Acetamido-5-fluorobenzoic acid**.
- Drying: Dry the purified product in a vacuum oven at 60-70°C.



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Synthesis workflow for **2-Acetamido-5-fluorobenzoic acid**.

Analytical Characterization

The purity and identity of synthesized **2-Acetamido-5-fluorobenzoic acid** should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of fluorobenzoic acid derivatives.

General Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for purity determination using reversed-phase HPLC.

Parameter	Condition
Instrumentation	HPLC system with UV detector
Column	C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Start at 70% A / 30% B, linear gradient to 100% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Sample Preparation	Dissolve sample in mobile phase (e.g., 1 mg/mL) and filter

Procedure:

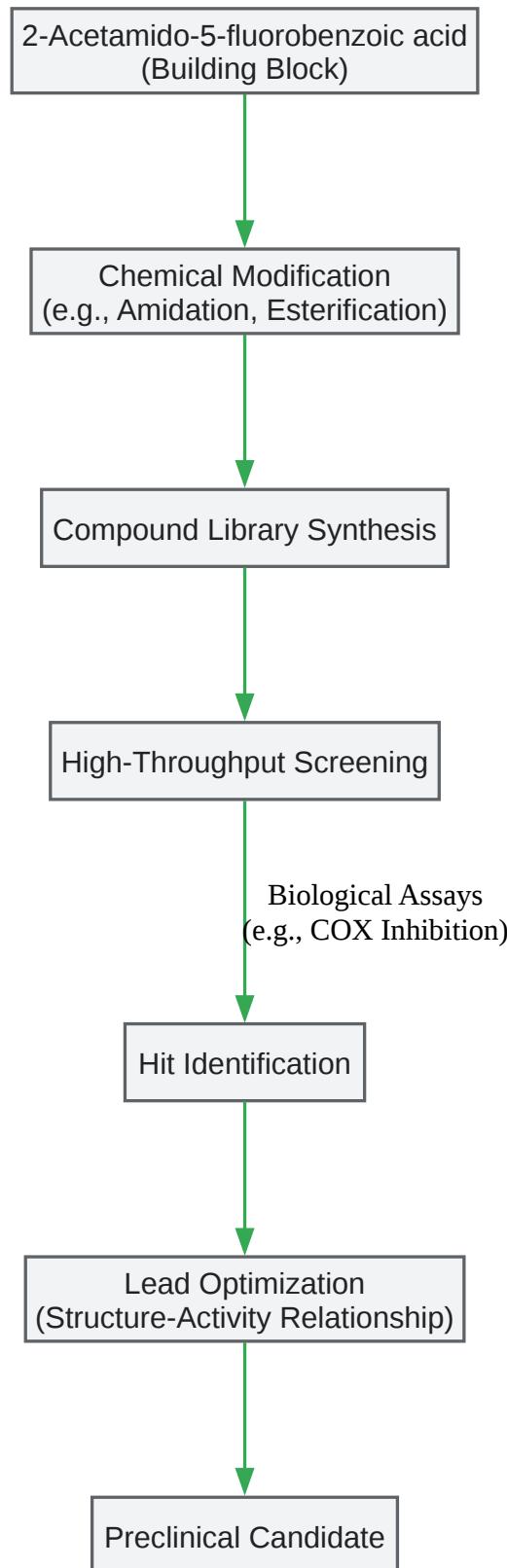
- Prepare the mobile phases and sample solution as described.
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject a blank (mobile phase), a standard solution of known concentration, and the sample solution.
- Integrate the peak areas from the resulting chromatograms.
- Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

2-Acetamido-5-fluorobenzoic acid is a valuable intermediate in medicinal chemistry. The constituent parts of the molecule—the fluorinated ring, the carboxylic acid, and the acetamido group—each contribute to its potential utility.

- Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
- Acetamido Group: The N-acetyl group can participate in hydrogen bonding interactions within enzyme active sites or with receptors. N-acetylated anthranilic acid derivatives have been investigated for various biological activities, including anti-inflammatory properties.[\[5\]](#)
- Carboxylic Acid Group: This functional group provides a key handle for synthetic modification, allowing for the formation of esters, amides, and other derivatives to build more complex molecules.

While specific biological activities for **2-Acetamido-5-fluorobenzoic acid** are not extensively documented, its structural similarity to known bioactive compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a scaffold for developing new therapeutic agents.[\[6\]](#) For example, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[\[7\]](#)[\[8\]](#) Derivatives of anthranilic acid are known to possess antimicrobial, antiviral, and cytotoxic activities.[\[5\]](#)[\[9\]](#) Therefore, this compound serves as an excellent starting point for library synthesis and screening in various disease areas.

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Role in the drug discovery pipeline.

Safety and Handling

Specific toxicology data for **2-Acetamido-5-fluorobenzoic acid** is not readily available.

However, based on the Globally Harmonized System (GHS) classification for the closely related isomer, 2-Acetamido-4-fluorobenzoic acid, the following hazards may be anticipated and should be handled with appropriate precautions.[10]

- Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
- Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to use standard laboratory safety procedures.

Conclusion

2-Acetamido-5-fluorobenzoic acid (CAS 49579-56-8) is a synthetically accessible and versatile chemical intermediate. Its unique structural features make it a compound of high interest for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research. This guide provides foundational data and methodologies to support its use in the laboratory and to facilitate further exploration of its potential in drug discovery programs.

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